molecular formula C48H78O17 B2578565 Saikosaponin H CAS No. 91990-63-5

Saikosaponin H

Cat. No.: B2578565
CAS No.: 91990-63-5
M. Wt: 927.135
InChI Key: PYJMYPPFWASOJX-YTSPPFGWSA-N
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Description

Saikosaponin H is a triterpenoid saponin compound found in the roots of the Bupleurum species, a traditional Chinese medicinal herb. This compound is known for its significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is part of a larger group of saikosaponins, which have been extensively studied for their therapeutic potential.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saikosaponins, including Saikosaponin H, typically involves the preparation of the aglycone (triterpenoid core) followed by glycosylation to attach sugar moieties. The aglycone can be derived from oleanolic acid through a series of oxidation and reduction reactions. Key steps include:

    Oxidation: Using reagents like Dess-Martin periodinane to introduce ketone functionalities.

    Reduction: Employing reducing agents such as sodium borohydride to convert ketones to alcohols.

    Glycosylation: Utilizing glycosyl donors and catalysts like gold (I) complexes to attach sugar units to the aglycone.

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Bupleurum species using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction of ketone groups in this compound can yield secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary alcohols.

    Substitution Products: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Saikosaponin H has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid saponin synthesis and reactions.

    Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.

    Medicine: Explored for its potential in treating inflammatory diseases, viral infections, and cancers. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of herbal medicines and supplements due to its therapeutic properties.

Comparison with Similar Compounds

Saikosaponin H is structurally similar to other saikosaponins, such as Saikosaponin A, Saikosaponin D, and Saikosaponin C. it has unique features that distinguish it from these compounds:

    Saikosaponin A: Known for its strong anti-inflammatory effects.

    Saikosaponin D: Exhibits potent anticancer properties.

    Saikosaponin C: Primarily studied for its antiviral activities.

This compound shares some of these biological activities but may have different potency and efficacy profiles, making it a valuable compound for diverse therapeutic applications.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMYPPFWASOJX-XMRFJGCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?

A1: Research indicates that this compound, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.

Q2: How does the content of this compound change during the preparation of Saiko decoction?

A2: Studies have shown that the content of this compound in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.

Q3: Has this compound been identified in any specific herbal formulations?

A3: Yes, this compound has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.

Q4: Is there evidence to suggest that the biological activity of saikosaponins, including this compound, is influenced by their chemical structure?

A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and other related compounds?

A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.

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